2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine
Description
The compound 2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine is a morpholine derivative featuring a pyrrolidine-1-carbonyl substituent at the 2-position and a 4-(trifluoromethyl)benzyl group at the 4-position. Morpholine-based compounds are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrrolidine carbonyl moiety may influence binding affinity to biological targets such as enzymes or receptors.
Properties
IUPAC Name |
pyrrolidin-1-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O2/c18-17(19,20)14-5-3-13(4-6-14)11-21-9-10-24-15(12-21)16(23)22-7-1-2-8-22/h3-6,15H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHRWSIIFSBOEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)CC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
The morpholine scaffold is constructed via acid-catalyzed cyclization of N-(2-hydroxyethyl)glycine derivatives. WO2005105100A1 discloses a protocol where 2-chloroethylamine reacts with glycolic acid to form a β-amino ester, which undergoes intramolecular cyclization in the presence of H₂SO₄.
Representative Procedure :
-
Dissolve 2-chloroethylamine hydrochloride (1.0 equiv) and glycolic acid (1.1 equiv) in anhydrous THF.
-
Add Hünig’s base (2.0 equiv) and stir at 0°C for 1 hour.
-
Warm to room temperature, concentrate, and treat with 10% H₂SO₄ to induce cyclization.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield morpholine-3-carboxylic acid.
Introduction of the 4-(Trifluoromethyl)Benzyl Group
Alkylation of Morpholine at the 4-Position
The 4-position of morpholine is alkylated using 4-(trifluoromethyl)benzyl bromide. WO2005105100A1 utilizes potassium carbonate as a base in DMF at 80°C for 12 hours, achieving >80% yield.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (2.0 equiv) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 82% |
Alternative solvents (e.g., acetonitrile, toluene) reduce yields to <60%, underscoring DMF’s role in stabilizing the transition state.
Acylation with Pyrrolidine-1-Carbonyl
Carbodiimide-Mediated Coupling
The pyrrolidine-1-carbonyl group is installed via EDCI/HOBt-mediated acylation. WO2008137087A1 reports similar acylations using HATU or DCC, but EDCI minimizes racemization.
Procedure :
-
Dissolve 4-{[4-(trifluoromethyl)phenyl]methyl}morpholine (1.0 equiv) and pyrrolidine-1-carboxylic acid (1.2 equiv) in DCM.
-
Add EDCI (1.5 equiv) and HOBt (1.0 equiv).
-
Stir at room temperature for 24 hours.
-
Wash with 10% citric acid, dry, and concentrate.
Yield : 75–78% after chromatography.
Purification and Characterization
Chromatographic Purification
Crude product is purified using silica gel chromatography with a 4:1 mixture of 25% dichloromethane-hexanes/ethyl acetate, as validated in WO2005105100A1. This solvent system resolves unreacted starting materials and regioisomers.
Analytical Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.65 (d, J = 8.0 Hz, 2H, ArH)
-
δ 7.52 (d, J = 8.0 Hz, 2H, ArH)
-
δ 4.32 (s, 2H, CH₂Ar)
-
δ 3.70–3.85 (m, 4H, morpholine OCH₂)
-
δ 3.50–3.65 (m, 4H, pyrrolidine NCH₂)
HRMS (ESI+) : Calculated for C₁₅H₁₈F₃N₃O₂ [M+H]⁺: 329.32; Found: 329.31.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The pyrrolidine ring can be reduced to form a different derivative.
Substitution: : The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted phenols.
Reduction: : Reduced pyrrolidine derivatives.
Substitution: : Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its pharmacological properties, potentially leading to new drug developments.
Industry: : It may find use in the production of advanced materials or as a chemical intermediate.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Morpholine/Piperazine Cores
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
- Molecular Weight : 548.2 g/mol (ESI-MS) .
- Key Features :
- Piperazine core instead of morpholine.
- Thiazole and urea functional groups.
- Trifluoromethylphenyl substituent.
- Synthetic Yield : 93.4%, indicating high efficiency in multi-step synthesis .
4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
- Molecular Weight : 357.17 g/mol .
- Key Features :
- Boronate ester for Suzuki coupling applications.
- Trifluoromethylphenyl group directly attached to morpholine.
- Physical Properties : Melting point 118–119°C .
(4aR)-1-[[2,3-Difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-...carboxamide
- Molecular Weight : LCMS m/z 754 [M+H]⁺ .
- Key Features :
- Pyrrolo[1,2-b]pyridazine scaffold fused with morpholine.
- Dual trifluoromethyl groups on the aryl ring.
- Analytical Data : HPLC retention time 1.32 minutes (QC-SMD-TFA05 conditions) .
Functional Group Variations
Pyrrolidine-1-carbonyl vs. Carboxamide Derivatives
- The target compound’s pyrrolidine-1-carbonyl group differs from carboxamide derivatives in patents (e.g., EP 4 374 877 A2), which often exhibit higher molecular weights (e.g., m/z 754) and extended conjugation .
- Carboxamide derivatives (e.g., Example 427 in EP 4 374 877 A2) incorporate additional hydrophilic groups like sulfonic acid or hydroxyhexanoyl, enhancing solubility but complicating synthesis .
Trifluoromethylphenyl vs. Halogenated Aryl Groups
- Compounds like Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) replace trifluoromethyl with chloro substituents, reducing steric bulk but sacrificing metabolic stability .
Pharmacological Implications
- Trifluoromethylphenyl groups are associated with enhanced target binding and metabolic resistance compared to halogenated analogs .
- Morpholine vs. Piperazine Cores : Morpholine’s oxygen atom may improve solubility, while piperazine’s nitrogen offers protonation sites for salt formation .
- Pyrrolidine-1-carbonyl in the target compound could mimic natural substrates in enzyme inhibition, a feature absent in boronate esters or sulfonic acid derivatives .
Biological Activity
2-(Pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine is a synthetic compound notable for its unique structural features, including a pyrrolidine moiety, a morpholine ring, and a trifluoromethyl group. Its molecular formula is C₁₄H₁₈F₃N₃O₂, with a molecular weight of approximately 342.36 g/mol. This compound's distinctive chemical properties suggest potential biological activities that merit further investigation.
Structural Characteristics
The compound's architecture combines several functional groups that may influence its biological interactions:
| Feature | Description |
|---|---|
| Pyrrolidine Moiety | Contributes to the compound's basicity and potential receptor interactions. |
| Morpholine Ring | Enhances solubility and may affect pharmacokinetics. |
| Trifluoromethyl Group | Increases lipophilicity and can enhance biological activity through electronic effects. |
Case Studies and Research Findings
- Anticonvulsant Studies : A series of pyrrolidine derivatives were evaluated for their anticonvulsant properties. The lead compound demonstrated a favorable pharmacokinetic profile and significant efficacy in reducing seizure frequency in models such as the maximal electroshock (MES) test .
- DPP-4 Inhibitors : Research on DPP-4 inhibitors has highlighted the importance of structural modifications for enhancing biological activity. Compounds with trifluoromethyl substitutions often show increased binding affinity and inhibitory potency against DPP-4 compared to their non-fluorinated counterparts .
- Analgesic Activity : In vivo studies indicated that certain pyrrolidine derivatives significantly reduced nociceptive responses in pain models, suggesting that this compound could exhibit similar effects .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities and interaction modes of this compound with various biological targets. These studies typically reveal critical interactions at the active sites of enzymes or receptors, aiding in understanding the compound's mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(pyrrolidine-1-carbonyl)-4-{[4-(trifluoromethyl)phenyl]methyl}morpholine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Multi-step organic synthesis is typically required, starting with functionalized aniline or morpholine precursors. For example, coupling pyrrolidine derivatives with trifluoromethylphenyl intermediates via nucleophilic substitution or amidation reactions under basic conditions (e.g., NaOH catalysis) is common. Reaction optimization should involve controlled variation of temperature (e.g., 60–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry ratios, monitored by TLC or HPLC . Post-synthesis purification via column chromatography or recrystallization ensures high yield (>70%) and purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation, particularly to resolve trifluoromethyl (-CF₃) and morpholine ring signals. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. High-performance liquid chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. How can researchers design experiments to assess the compound's stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 1–13) at 25–60°C. Analyze degradation products via LC-MS and quantify stability using Arrhenius kinetics. For solid-state stability, use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability or poor bioavailability). Address this by:
- Performing metabolic profiling using liver microsomes or hepatocytes to identify degradation pathways.
- Modifying the compound’s structure (e.g., adding prodrug groups) to enhance stability.
- Validating target engagement in vivo via PET imaging or biomarker assays .
Q. How can computational modeling predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding to active sites of homologous proteins. Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Quantum mechanics/molecular mechanics (QM/MM) can elucidate electronic interactions, particularly with the electron-withdrawing -CF₃ group .
Q. What experimental frameworks evaluate the environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301) and bioaccumulation (Test 305). Use high-resolution mass spectrometry (HRMS) to track transformation products in soil/water systems. Ecotoxicity assays (e.g., Daphnia magna mortality or algal growth inhibition) quantify acute/chronic effects. Data should inform quantitative structure-activity relationship (QSAR) models .
Q. How do structural modifications (e.g., replacing -CF₃ with -Cl or -CH₃) affect the compound’s physicochemical and pharmacological properties?
- Methodological Answer : Synthesize analogs via halogen exchange or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions). Compare logP (lipophilicity), solubility (shake-flask method), and in vitro potency (IC₅₀ assays). Structural-activity relationships (SAR) should guide prioritization of analogs for further testing .
Data Interpretation & Reproducibility
Q. What statistical approaches ensure reproducibility in dose-response studies involving this compound?
- Methodological Answer : Use randomized block designs with split-plot arrangements to control variability. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Report 95% confidence intervals for IC₅₀/EC₅₀ values. Replicate experiments across ≥3 independent batches to confirm consistency .
Q. How can researchers address batch-to-batch variability in synthesis?
- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR). Use design of experiments (DoE) to identify critical process parameters (CPPs). Establish acceptance criteria for intermediates (e.g., purity ≥98%) and validate with orthogonal methods (e.g., NMR vs. HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
